(3S*,4R*)-4-(4-methoxyphenyl)-N,N-dimethyl-1-[(3-methylquinoxalin-2-yl)methyl]pyrrolidin-3-amine
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Overview
Description
This compound belongs to a class of synthetic molecules characterized by their pyrrolidine core, a feature that is common among a variety of bioactive compounds. Pyrrolidine derivatives are of significant interest due to their potential therapeutic applications and complex molecular architecture which often involves quinoxalinyl methyl and methoxyphenyl groups.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives typically involves multi-step organic reactions, starting from readily available precursors. These processes can include three-component reactions, Michael addition, and asymmetric synthesis techniques to achieve the desired stereochemistry and functional group incorporation (Fleck et al., 2003).
Molecular Structure Analysis
Structural determination of pyrrolidine derivatives is commonly achieved using NMR (1H NMR, 13C NMR), 2D NMR (HSQC, HMBC), and high-resolution mass spectrometry (HRMS). These techniques confirm the molecular framework, stereochemistry, and substitution patterns of the synthesized compounds (Nguyen & Vo Viet Dai, 2023).
properties
IUPAC Name |
(3S,4R)-4-(4-methoxyphenyl)-N,N-dimethyl-1-[(3-methylquinoxalin-2-yl)methyl]pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c1-16-22(25-21-8-6-5-7-20(21)24-16)14-27-13-19(23(15-27)26(2)3)17-9-11-18(28-4)12-10-17/h5-12,19,23H,13-15H2,1-4H3/t19-,23+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVYHHMSNYKJBL-WMZHIEFXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CN3CC(C(C3)N(C)C)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N=C1CN3C[C@H]([C@@H](C3)N(C)C)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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